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Compound of Interest

Compound Name: ML380

Cat. No.: B609160

An in-depth guide to the structure, properties, and biological activities of two distinct research
compounds, ML380 and ML385, is presented below. This document addresses the common
confusion between the two molecules, providing detailed technical information on ML380 as a
positive allosteric modulator of the M5 muscarinic acetylcholine receptor and ML385 as an
inhibitor of the NRF2 signaling pathway.

Clarification: ML380 vs. ML385

It is crucial to distinguish between two similarly named compounds that have fundamentally
different biological targets and mechanisms of action.

o ML380 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic
acetylcholine receptor (M5 mAChR). It enhances the receptor's response to the endogenous
ligand, acetylcholine.

e ML385 is a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2), a key
transcription factor in the cellular antioxidant response. It functions by disrupting the NRF2-
MAFG protein complex.

This guide will detail the properties and experimental data for both compounds to provide a
comprehensive resource for the scientific community.

ML385: A Specific NRF2 Inhibitor

ML385 is a valuable chemical probe for studying the role of the NRF2 pathway in various
physiological and pathological processes, particularly in the context of cancer and therapeutic
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resistance.

Property Value
4-{[2-(4-chlorophenyl)acetyllamino}-N-(5-methyl-

IUPAC Name {[2-( chl phenyl)acetyl] } ( y
1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula C17H15CIN4O3S:2

Molecular Weight 438.91 g/mol

CAS Number 846557-71-9
CC1=NN=C(S1)NS(=0)

Canonical SMILES (=0)C2=CC=C(C=C2)NC(=0)CC3=CC=C(C=C

3)Cl

Biological Activity and Quantitative Data of ML385

ML385 was identified as a potent NRF2 inhibitor through a quantitative high-throughput screen.
[1] It has been shown to sensitize cancer cells to chemotherapy by downregulating the NRF2-
mediated antioxidant response.[1][2]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5367156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367156/
https://www.mdpi.com/1422-0067/25/19/10257
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

) Experimental
Parameter Cell Line Value
Context

Inhibition of NRF2-

MAFG binding to
ICso0 A549 (NSCLC) 1.9 pM ARE-DNA

(Fluorescence

Polarization Assay)[3]

Inhibition of NRF2-

Maximal Inhibitory ) o
A549 (NSCLC) 5uM mediated transcription

Concentration
(72h treatment)[1]
In combination with
i ] ) carboplatin,
In Vivo Efficacy A549 Xenograft 30 mg/kg (i.p.)

significantly reduced
tumor growth.[3]

Signaling Pathway of NRF2 and Inhibition by ML385

Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein
1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon
exposure to oxidative stress or electrophiles, KEAP1 is modified, leading to the stabilization
and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf
proteins (SMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions
of its target genes, inducing their transcription. ML385 directly binds to the Nehl domain of
NRF2, which is responsible for DNA binding, thereby inhibiting the formation of the functional
NRF2-MAFG complex on the ARE.[1][3]
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Caption: NRF2 signaling pathway and mechanism of inhibition by ML385.

Experimental Protocols for ML385

Fluorescence Polarization Assay for NRF2-MAFG-ARE Binding:

A fluorescein-labeled DNA probe containing the ARE sequence is used.

Recombinant NRF2 and MAFG proteins are incubated with the probe.

The binding of the protein complex to the DNA probe results in a high fluorescence
polarization value.

ML385 is added in varying concentrations to determine its ability to disrupt this interaction,
leading to a decrease in polarization.
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e The ICso value is calculated from the dose-response curve.[1]
Cell-Based NRF2 Reporter Assay:

o Ab549 cells are transfected with a luciferase reporter plasmid containing multiple copies of the
ARE.

o Cells are treated with a known NRF2 activator (e.g., sulforaphane) in the presence or
absence of ML385.

» Luciferase activity is measured after a defined incubation period (e.qg., 24-48 hours).

o Adecrease in luciferase activity in the presence of ML385 indicates inhibition of NRF2
transcriptional activity.

ML380: A Positive Allosteric Modulator of M5
MAChR

ML380 is a CNS-penetrant M5 positive allosteric modulator (PAM) that serves as a critical tool
for investigating the physiological roles of the M5 muscarinic acetylcholine receptor, which has
been implicated in processes such as addiction and schizophrenia.[4][5]

| Physicochemical ies of

Property Value

N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-
IUPAC Name (trifluoromethyl)phenyllmethyl]piperidine-4-
carboxamide

Molecular Formula C23H25F3N403S
Molecular Weight 494.53 g/mol
CAS Number 1627138-52-6[4]

CCN(CC1=CC=CC=C1C(F)
Canonical SMILES (F)F)C(=0)C2CCN(CC2)S(=0)
(=0)C3=CC4=C(C=C3)NN=C4[6]
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Biological Activity and Quantitative Data of ML380

ML380 enhances the affinity of acetylcholine (ACh) for the M5 receptor and potentiates its

downstream signaling.[4]

Experimental

Parameter Species Value
Context
Positive allosteric
ECso (M5) Human 190 nM )
modulation[4][5]
Positive allosteric
ECso (M5) Rat 610 nM _
modulation[4][5]
Stimulation of inositol
pPECso (IP
) CHO-hM5 cells 5.33 phosphate
Accumulation) )
accumulation[4]
Stimulation of
pPECso (Ca2* ) )
o CHO-hMS5 cells 571 intracellular calcium
Mobilization) e
mobilization[4]
Intravenous
Half-life (t1/2) Rat 22 min administration (1
ma/kg)[4]
Intravenous
Clearance Rat 66 mL/min/kg administration (1
mg/kg)[4]
o Intravenous
Volume of Distribution o _
Rat 1.6 L/kg administration (1

(Vd)

mg/kg)[4]

Signaling Pathway of M5 mAChR and Modulation by

ML380

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that

preferentially couples to the Gg/11 family of G proteins. Activation by acetylcholine leads to the

activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate
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(PIP2) into inositol 1,4,5-trisphosphate (IPs3) and diacylglycerol (DAG). IPs binds to its receptor
on the endoplasmic reticulum, causing the release of stored calcium (Ca?*) into the cytoplasm.
DAG, along with the increased intracellular Caz*, activates protein kinase C (PKC), leading to
the phosphorylation of various downstream targets and cellular responses. ML380 binds to an
allosteric site on the M5 receptor, distinct from the ACh binding site, and potentiates this
signaling cascade.
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Caption: M5 mAChR signaling and positive allosteric modulation by ML380.

Experimental Protocols for ML380

Inositol Phosphate (IP) Accumulation Assay:
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e Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (CHO-hM5)
are seeded in multi-well plates.

e Cells are labeled overnight with myo-[3H]inositol.

e The cells are washed and then stimulated with a sub-maximal concentration of acetylcholine
in the presence of varying concentrations of ML380 for a defined period (e.g., 30-60
minutes) in a buffer containing LiCl (to inhibit IP degradation).

e The reaction is terminated, and the cells are lysed.

» Total inositol phosphates are isolated using anion-exchange chromatography.

e The amount of [3H]-IP is quantified by scintillation counting.

e The ECso value for ML380's potentiation is determined from the dose-response curve.[4]

Intracellular Calcium Mobilization Assay:

e CHO-hMS5 cells are plated in black-walled, clear-bottom multi-well plates.

o Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

e The baseline fluorescence is measured using a plate reader with fluorescence imaging
capabilities (e.g., FLIPR).

o Cells are stimulated with acetylcholine in the presence of varying concentrations of ML380.

e The change in intracellular calcium is monitored in real-time by measuring the increase in
fluorescence intensity.

e The ECso value is calculated from the concentration-response curve of the peak
fluorescence signal.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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